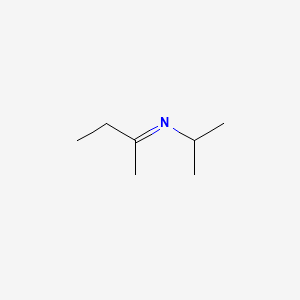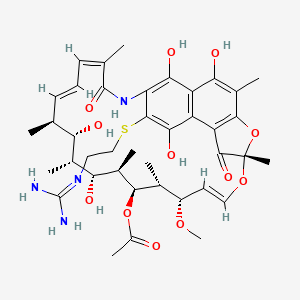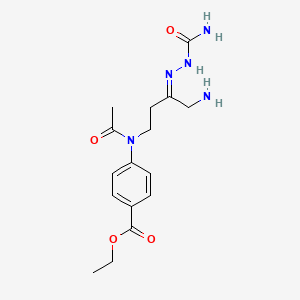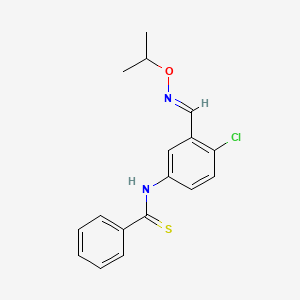
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core, substituted with a 4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with isopropylamine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with thiophosgene to yield the desired benzenecarbothioamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
化学反応の分析
Types of Reactions
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or imino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or base conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure, known for its insecticidal properties.
Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.
Uniqueness
Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
178870-37-6 |
|---|---|
分子式 |
C17H17ClN2OS |
分子量 |
332.8 g/mol |
IUPAC名 |
N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C17H17ClN2OS/c1-12(2)21-19-11-14-10-15(8-9-16(14)18)20-17(22)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22)/b19-11+ |
InChIキー |
IODWBGZDSUEGJP-YBFXNURJSA-N |
異性体SMILES |
CC(C)O/N=C/C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
正規SMILES |
CC(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



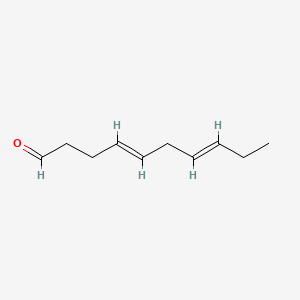
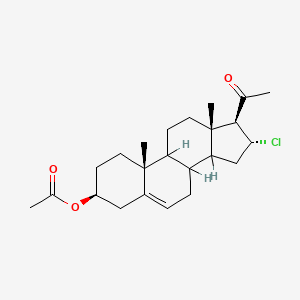
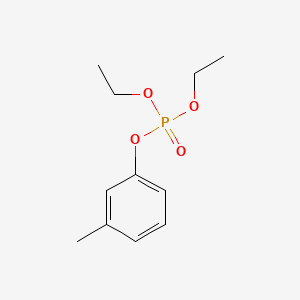
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
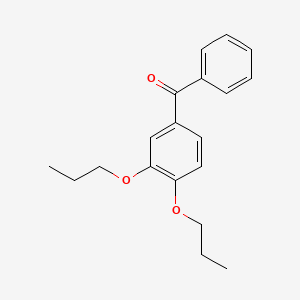
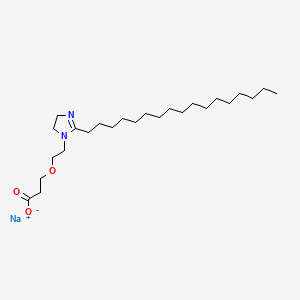
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
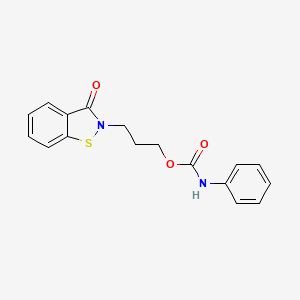
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
